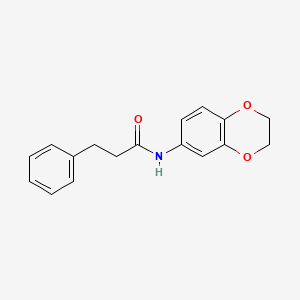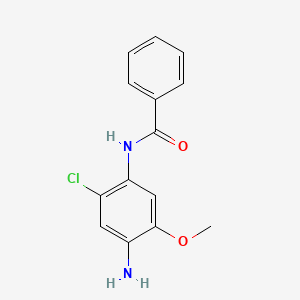
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione, also known as EQI, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQI belongs to the family of quinoline derivatives and has a unique chemical structure that makes it an interesting molecule for research.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a fluorescent probe for copper (II) ions involves the formation of a complex between 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione and copper (II) ions, which leads to a change in the fluorescence emission of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione. The mechanism of action of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a photosensitizer in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon irradiation with light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been shown to have antioxidant properties and has been investigated for its potential use as an anti-inflammatory agent. It has also been studied for its effects on the central nervous system, including its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is its ability to selectively bind to copper (II) ions, making it a useful tool for detecting copper (II) ions in biological samples. However, 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione. Some of these include:
1. Investigating the use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a fluorescent probe for other metal ions, such as zinc or iron.
2. Studying the potential use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the treatment of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
3. Exploring the use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the development of new photodynamic therapy agents for cancer treatment.
4. Investigating the potential use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the development of new materials for use in electronic devices, such as OLEDs.
In conclusion, 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is a unique and versatile molecule that has a wide range of potential applications in various fields. Further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione can be synthesized by condensation of 2-acetylindene with ethylquinoline-2-carboxylate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications as a fluorescent probe for metal ions, especially for copper (II) ions. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has shown promising results in both these areas of research.
Propriétés
IUPAC Name |
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-2-21-16-10-6-3-7-13(16)11-12-17(21)18-19(22)14-8-4-5-9-15(14)20(18)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJOMGZWVKEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)

![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)

![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)